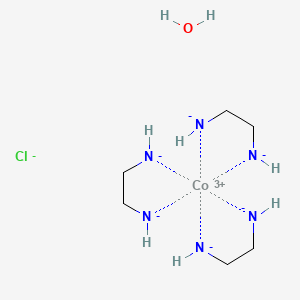
2-azanidylethylazanide;cobalt(3+);chloride;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azanidylethylazanide;cobalt(3+);chloride;hydrate is a coordination compound containing cobalt in its +3 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azanidylethylazanide;cobalt(3+);chloride;hydrate typically involves the reaction of cobalt(II) chloride with ethylenediamine in the presence of an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction scheme is as follows:
CoCl2+2NH2CH2CH2NH2+oxidizing agent→[Co(NH2CH2CH2NH2)2Cl]⋅H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated crystallization processes can enhance the efficiency and yield of the production.
Chemical Reactions Analysis
Types of Reactions
2-azanidylethylazanide;cobalt(3+);chloride;hydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, changing its oxidation state.
Substitution Reactions: Ligands around the cobalt center can be substituted with other ligands.
Hydration-Dehydration Reactions: The compound can lose or gain water molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Ligands: Ammonia, pyridine.
Major Products Formed
Oxidation: Formation of cobalt(III) complexes.
Reduction: Formation of cobalt(II) or cobalt(I) complexes.
Substitution: Formation of new cobalt complexes with different ligands.
Scientific Research Applications
2-azanidylethylazanide;cobalt(3+);chloride;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential use in biological systems, including as a model for vitamin B12.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-azanidylethylazanide;cobalt(3+);chloride;hydrate involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can interact with molecular targets, influencing biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) chloride: Similar in terms of cobalt coordination but differs in oxidation state and reactivity.
Chloro(pyridine)cobaloxime: Another cobalt complex with different ligands and applications.
Copper(II) sulfate: Similar in terms of being a transition metal complex but with different metal and properties.
Uniqueness
2-azanidylethylazanide;cobalt(3+);chloride;hydrate is unique due to its specific ligand environment and the +3 oxidation state of cobalt, which imparts distinct redox properties and reactivity compared to other cobalt complexes.
Properties
Molecular Formula |
C6H20ClCoN6O-4 |
|---|---|
Molecular Weight |
286.65 g/mol |
IUPAC Name |
2-azanidylethylazanide;cobalt(3+);chloride;hydrate |
InChI |
InChI=1S/3C2H6N2.ClH.Co.H2O/c3*3-1-2-4;;;/h3*3-4H,1-2H2;1H;;1H2/q3*-2;;+3;/p-1 |
InChI Key |
JCQKIKHGIMSPLH-UHFFFAOYSA-M |
Canonical SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].O.[Cl-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


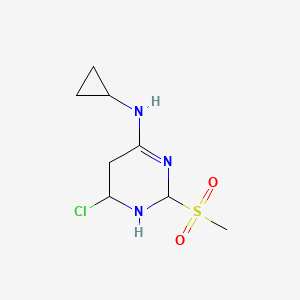
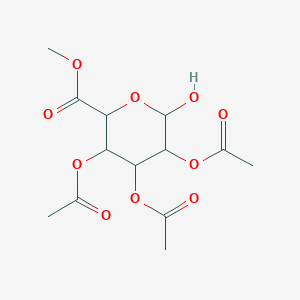

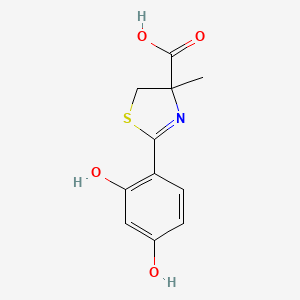

![(4,5-Diacetyloxy-1,2,5a,11a-tetrahydroxy-3a,6,6,9a-tetramethyl-11-oxo-1,2,3b,4,5,7,8,9,9b,10-decahydronaphtho[1,2-g][1]benzofuran-9-yl) acetate](/img/structure/B12323128.png)
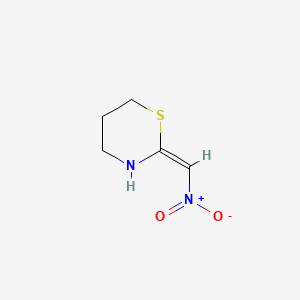
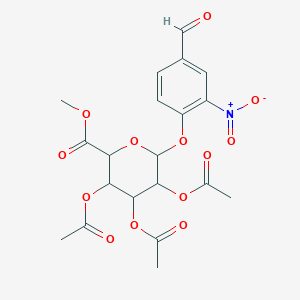
![48-Amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol](/img/structure/B12323142.png)
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12323145.png)
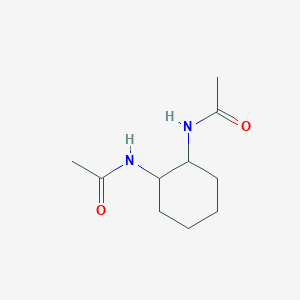

![3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B12323161.png)
![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)
